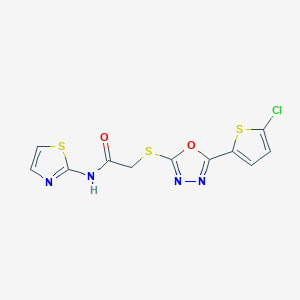

2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a 5-chlorothiophen-2-yl group at position 5, linked via a thioether bridge to an acetamide moiety. The acetamide nitrogen is further connected to a thiazol-2-yl ring. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, which enhances receptor interactions . The thiazole ring contributes to π-π stacking interactions, a common feature in bioactive molecules targeting enzymes or nucleic acids .

Properties

IUPAC Name |

2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4O2S3/c12-7-2-1-6(21-7)9-15-16-11(18-9)20-5-8(17)14-10-13-3-4-19-10/h1-4H,5H2,(H,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZHZURBZYTRJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves the following steps:

Formation of 1,3,4-oxadiazole ring: This can be achieved by reacting 5-chlorothiophene-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization with an appropriate dehydrating agent.

Thioether formation: The 1,3,4-oxadiazole derivative is then reacted with a thioacetic acid derivative to introduce the thioether linkage.

Acetamide formation: Finally, the thioether intermediate is reacted with thiazole-2-amine under suitable conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Amines, thiols, alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and thiazole derivatives exhibit notable anticancer properties. For instance, derivatives similar to 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that specific oxadiazole derivatives significantly reduced cell viability in vitro against multiple cancer types, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives with thiazole and oxadiazole structures exhibit promising antibacterial effects, potentially overcoming resistance seen in conventional antibiotics . The mechanism often involves disrupting bacterial biosynthetic pathways.

The biological activity of 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the modulation of various biochemical pathways, enhancing its therapeutic efficacy against diseases such as cancer and infections.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of the thiophene and oxadiazole rings through established synthetic routes.

- Chlorination of the thiophene ring to introduce the chlorine substituent.

- Coupling of these components under controlled conditions to achieve the final product.

Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Efficacy : A study evaluated a series of oxadiazole derivatives for their ability to inhibit proliferation in breast cancer cell lines (MCF7). The results indicated that compounds with similar structural features showed significant cytotoxicity .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of thiazole-containing compounds against resistant bacterial strains. The results demonstrated effective inhibition of bacterial growth, suggesting potential for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or binding to specific receptors, thereby disrupting biological processes essential for the survival of pathogens. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Ultrasound-assisted synthesis () improves reaction efficiency for oxadiazole-thioacetamides .

- High-melting phthalazinone derivatives () require polar solvents like dioxane for recrystallization .

Physicochemical and Pharmacological Properties

Solubility and Stability

- The target compound’s logP (estimated ~3.2) is higher than 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (logP ~2.5) due to the chloro substituent’s lipophilicity .

- Thiadiazole analogs (e.g., 4g in ) show superior thermal stability (melting points >260°C) compared to triazole derivatives .

Biological Activity

The compound 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of the compound includes a thiazole ring, an oxadiazole moiety, and a chlorothiophene substituent, contributing to its unique biological activity. The molecular formula is , with a molecular weight of approximately 299.74 g/mol.

Key Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Enhances biological activity through receptor interactions. |

| Oxadiazole Moiety | Known for its role in anticancer and antimicrobial properties. |

| Chlorothiophene Group | Increases lipophilicity, aiding in cell membrane penetration. |

Anticancer Activity

Recent studies have demonstrated that the compound exhibits significant anticancer properties against various cancer cell lines. For instance:

- Cell Line Testing : The compound was tested against multiple cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that it possesses a notable cytotoxic effect with IC50 values comparable to established chemotherapeutics.

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of Tubulin Polymerization : Similar to other oxadiazole derivatives, it may inhibit tubulin polymerization, disrupting mitotic spindle formation.

- Induction of Apoptosis : Studies indicate that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various bacterial strains. It has been reported to target essential biosynthetic pathways in bacteria, making it effective against resistant strains.

Case Studies

- Anticancer Evaluation : A study conducted on a series of oxadiazole derivatives including the target compound revealed potent anticancer activity across several panels as per the National Cancer Institute (NCI) protocol. The compound demonstrated significant growth inhibition in SNB-19 and NCI-H460 cell lines with a percent growth inhibition (PGI) exceeding 50% at concentrations as low as 10 µM .

- Molecular Docking Studies : Molecular docking simulations have shown that the compound binds effectively to the active sites of target proteins involved in cancer progression, supporting its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.